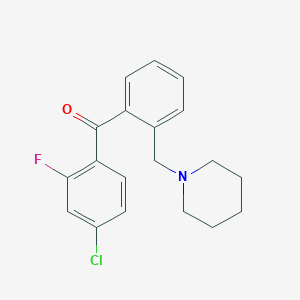

4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone

CAS No.: 898773-63-2

Cat. No.: VC2300029

Molecular Formula: C19H19ClFNO

Molecular Weight: 331.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898773-63-2 |

|---|---|

| Molecular Formula | C19H19ClFNO |

| Molecular Weight | 331.8 g/mol |

| IUPAC Name | (4-chloro-2-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone |

| Standard InChI | InChI=1S/C19H19ClFNO/c20-15-8-9-17(18(21)12-15)19(23)16-7-3-2-6-14(16)13-22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11,13H2 |

| Standard InChI Key | REWJDBLAUVVKSG-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Cl)F |

| Canonical SMILES | C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Cl)F |

Introduction

Chemical Structure and Basic Properties

4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone (CAS No.: 898773-63-2) is a synthetic organic compound with the molecular formula C19H19ClFNO and a molecular weight of 331.81 g/mol . The structure consists of a benzophenone core (two phenyl rings connected by a carbonyl group) with specific substitutions: a chlorine atom at the 4-position and a fluorine atom at the 2-position of one phenyl ring, and a piperidinomethyl group at the 2'-position of the other phenyl ring . This unique arrangement of functional groups contributes to its chemical behavior and potential applications.

The compound belongs to a broader class of halogenated benzophenone derivatives that have been investigated for various chemical and biological applications. The presence of both electron-withdrawing halogens (chlorine and fluorine) and the basic piperidinomethyl group creates an interesting electronic distribution that influences its reactivity patterns and binding capabilities with biological targets.

Physical and Chemical Properties

The physical and chemical properties of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone provide valuable insights into its behavior under different conditions, which is essential for understanding its applications and handling requirements. Based on available data, the compound demonstrates the following properties:

| Property | Value | Method |

|---|---|---|

| Boiling Point | 473.2±45.0 °C | Predicted |

| Density | 1.228±0.06 g/cm³ | Predicted |

| pKa | 8.62±0.10 | Predicted |

Table 1: Physical properties of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone

The relatively high boiling point suggests strong intermolecular forces, likely due to the presence of the carbonyl group and the aromatic rings that can participate in π-stacking interactions. The pKa value indicates moderate basicity, primarily attributed to the nitrogen atom in the piperidine ring. This basicity can influence its solubility in different media and its ability to form salts with acids, which can be crucial for formulation development in pharmaceutical applications.

Comparison with Related Compounds

To better understand the properties and potential applications of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone, it is valuable to compare it with structurally related compounds that differ in their substitution patterns. This comparison can provide insights into structure-activity relationships and how minor structural changes affect various properties.

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|---|

| 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone | 898773-63-2 | C19H19ClFNO | 331.81 | Reference compound |

| 2-Fluoro-2'-piperidinomethyl benzophenone | 898773-48-3 | C19H20FNO | 297.4 | Lacks chlorine at 4-position |

| 4-Fluoro-4'-piperidinomethyl benzophenone | 898771-43-2 | C19H20FNO | 297.37 | Fluorine at 4-position, piperidinomethyl at 4'-position |

| 2-Chloro-4-fluoro-3'-piperidinomethyl benzophenone | 898793-42-5 | C19H19ClFNO | 331.8 | Chlorine at 2-position, fluorine at 4-position, piperidinomethyl at 3'-position |

Table 2: Comparison of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone with related compounds

Current Research and Future Perspectives

Although specific research focusing on 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone is limited in the provided literature, this compound represents a class of molecules with potential applications in various fields. Current research in the broader field of benzophenone derivatives provides insights into future directions for this specific compound.

Research on benzophenone derivatives has shown their potential in antimicrobial and anticancer applications. For instance, related compounds have demonstrated "potential against a range of microbial pathogens" and may "inhibit tumor growth by affecting cell cycle progression and inducing apoptosis in cancer cells". These findings suggest potential research areas for 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone.

Future research might focus on:

-

Structure-activity relationship studies to understand how the specific substitution pattern affects biological activity

-

Development of more efficient synthesis methods for this and related compounds

-

Exploration of potential applications in drug discovery, particularly in antimicrobial and anticancer research

-

Investigation of its potential as a building block for more complex molecules with enhanced properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume